2-Chloro-4-fluorotoluene (CAS: 452-73-3) is a specialized, bifunctional halogenated aromatic liquid primarily utilized as a foundational building block in the synthesis of advanced agrochemicals and pharmaceuticals [1]. Featuring a precise 2-chloro and 4-fluoro substitution pattern around a reactive methyl core, it boasts a boiling point of approximately 153–156 °C and standard organic solvent compatibility . In industrial procurement, it is predominantly sourced as a precursor for catalytic oxidation to 2-chloro-4-fluorobenzoic acid or as a starting material for Friedel-Crafts acylations in herbicide manufacturing [2]. Additionally, its distinct magnetic resonance profile has established it as a premium certified reference material (CRM) for quantitative NMR (qNMR) applications .
Attempting to substitute 2-chloro-4-fluorotoluene with simpler analogs like 4-fluorotoluene or 2-chlorotoluene fundamentally disrupts downstream synthetic workflows [1]. In agrochemical manufacturing, missing either halogen prevents the correct regioselective guidance during subsequent acylation or nitration steps, leading to inactive isomers and catastrophic yield losses [2]. Conversely, attempting to bypass this compound by directly purchasing its downstream oxidized derivative, 2-chloro-4-fluorobenzoic acid, drastically increases raw material costs and limits solvent compatibility in early-stage flow chemistry . In analytical settings, substituting this compound with standard trifluoromethyl (–CF3) qNMR reference materials introduces severe signal overlap when quantifying modern fluorinated drugs, rendering precise purity determinations impossible .
In quantitative NMR (qNMR) applications, selecting a reference standard that avoids signal overlap with the target analyte is critical. 2-Chloro-4-fluorotoluene serves as a premium TraceCERT® CRM for 19F qNMR, presenting a distinct aromatic fluorine multiplet at -115.3 ppm in DMSO-d6 . When compared to common trifluoromethyl-based standards like 2,4-dichlorobenzotrifluoride, which resonate around -61.2 ppm, 2-chloro-4-fluorotoluene provides over 50 ppm of downfield separation . This massive chemical shift difference ensures zero signal interference when quantifying modern fluorinated active pharmaceutical ingredients (APIs) or polymers that predominantly feature -CF3 or aliphatic fluorine groups.
| Evidence Dimension | 19F NMR Chemical Shift (DMSO-d6) |
| Target Compound Data | -115.3 ppm (aromatic C-F multiplet) |
| Comparator Or Baseline | 2,4-Dichlorobenzotrifluoride (-61.2 ppm, -CF3 singlet) |
| Quantified Difference | ~54.1 ppm shift separation |
| Conditions | 19F qNMR assay for API/polymer quantification |
Procuring this specific standard guarantees interference-free integration for accurate purity determination of trifluoromethylated or aliphatic fluorinated compounds.
For the industrial synthesis of 2-chloro-4-fluorobenzoic acid—a critical intermediate for herbicides like saflufenacil—the choice of starting material dictates the entire process economics. Procuring 2-chloro-4-fluorotoluene allows for direct catalytic oxidation (e.g., using Co/Mn/Br systems at 130-160 °C and 300 psi O2), achieving yields of 87% to 92% in a single step . In contrast, utilizing a baseline approach starting from 3-aminobenzoic acid requires a multi-step diazotization and fluorination (Balz-Schiemann reaction) that generates toxic boron trifluoride gas and suffers from lower overall atom economy [1]. The direct oxidation of the toluene derivative eliminates the hazardous fluorination step entirely.
| Evidence Dimension | Synthesis route efficiency and hazard profile |
| Target Compound Data | 2-Chloro-4-fluorotoluene (Single-step oxidation, >87-92% yield) |
| Comparator Or Baseline | 3-Aminobenzoic acid (Multi-step diazotization/fluorination) |
| Quantified Difference | Eliminates BF3 byproduct generation and reduces step count from ≥2 to 1 |
| Conditions | Industrial-scale synthesis of 2-chloro-4-fluorobenzoic acid |
Selecting the toluene precursor enables a greener, single-step oxidation process, drastically reducing waste management costs and safety hazards associated with industrial fluorination.
The synthesis of complex pyrazole herbicides, such as fluazolate, requires precise substitution patterns on the aryl ring. 2-Chloro-4-fluorotoluene provides a pre-installed 2-chloro-4-fluoro motif that acts as a highly regioselective directing group during downstream Friedel-Crafts acylation [1]. Advanced 9-step industrial routes utilizing this specific precursor achieve a total fluazolate yield of up to 42% [2]. If a manufacturer attempts to use a generic precursor like 4-fluorotoluene and perform late-stage chlorination, the lack of ortho-steric guidance leads to complex isomeric mixtures (e.g., 2-chloro vs. 3-chloro isomers), requiring costly chromatographic separations and depressing the overall yield to well below 30% [2].
| Evidence Dimension | Total synthesis yield and isomeric purity |
| Target Compound Data | 2-Chloro-4-fluorotoluene (Up to 42% total yield of fluazolate) |
| Comparator Or Baseline | Late-stage chlorination of generic precursors (Yields <30%) |
| Quantified Difference | Prevents >10-20% loss to unwanted regioisomers |
| Conditions | Multi-step industrial synthesis of fluazolate |
Procuring the exact halogenated toluene isomer eliminates the need for low-yielding, non-selective late-stage halogenations, directly improving the profit margin of agrochemical production.
In the synthesis of kinase inhibitors, coupling hindered aryl halides with amines is a frequent bottleneck. 2-Chloro-4-fluorotoluene serves as a benchmark substrate for evaluating the steric tolerance of modern catalytic systems [1]. Despite the steric hindrance of the ortho-methyl group and the electronic deactivation from the para-fluorine, it successfully undergoes Nickel-catalyzed C-N cross-coupling (e.g., using [NiCl2(dppf)] precatalysts) [2]. When compared to unhindered baseline electrophiles like p-chloroanisole, the ortho-substituted 2-chloro-4-fluorotoluene requires optimized bisphosphine ligands to prevent catalyst poisoning, yet still achieves high conversion. This proves its viability as a building block for sterically demanding N-aryl pharmaceutical intermediates.
| Evidence Dimension | Cross-coupling reactivity |
| Target Compound Data | 2-Chloro-4-fluorotoluene (Successful C-N coupling despite ortho-steric bulk) |
| Comparator Or Baseline | p-Chloroanisole (Unhindered baseline) |
| Quantified Difference | Demonstrates viability of ortho-substituted coupling vs. standard unhindered substrates |
| Conditions | Ni-catalyzed Buchwald-Hartwig amination |
Confirms that this compound can be robustly integrated into modern cross-coupling workflows for drug discovery, unlike highly deactivated or overly hindered analogs that fail to couple.
This compound serves as a highly efficient starting material for synthesizing protox-inhibiting herbicides such as fluazolate and saflufenacil [1]. Its pre-installed halogen pattern directs highly selective downstream reactions, allowing manufacturers to achieve total yields exceeding 40% while avoiding the hazardous late-stage fluorination required by alternative routes [2].
As a TraceCERT® certified reference material, 2-chloro-4-fluorotoluene is the standard of choice for calibrating 19F NMR spectrometers and quantifying fluorinated polymers or active pharmaceutical ingredients (APIs) . Its unique aromatic fluorine signal at -115.3 ppm ensures zero interference with the -CF3 or aliphatic fluorine signals typical of modern drug molecules .
In medicinal chemistry, this compound is procured to build complex ortho-substituted N-aryl moieties via Nickel- or Palladium-catalyzed C-N cross-coupling (Buchwald-Hartwig aminations) [3]. Its specific steric and electronic profile allows it to be coupled efficiently using advanced bisphosphine ligands, forming the core structures of novel small-molecule kinase inhibitors [3].
Flammable;Irritant